
Clomipramine-d6 Hydrochloride
Vue d'ensemble
Description
Clomipramine-d6 Hydrochloride is a deuterated form of Clomipramine Hydrochloride, a tricyclic antidepressant. This compound is primarily used in the treatment of obsessive-compulsive disorder and other disorders with an obsessive-compulsive component, such as depression, schizophrenia, and Tourette’s disorder . The deuterated version, this compound, is designed to improve the pharmacokinetic and pharmacodynamic profiles of the original compound .
Mécanisme D'action
Target of Action
Clomipramine-d6 Hydrochloride primarily targets serotonin and norepinephrine reuptake . These neurotransmitters play a crucial role in mood regulation, with serotonin being involved in sleep, appetite, and mood, and norepinephrine affecting attention and responding actions in the brain .
Mode of Action
This compound interacts with its targets by inhibiting the reuptake of serotonin and norepinephrine . This inhibition results in an increased concentration of these neurotransmitters in the synaptic cleft, enhancing their neurotransmission . This compound also down-regulates cerebral cortical β-adrenergic receptors and sensitizes post-synaptic serotonergic receptors with chronic use .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the serotonergic neurotransmission pathway . By inhibiting the reuptake of serotonin, this compound increases the overall serotonergic neurotransmission . This leads to downstream effects such as mood elevation, particularly in individuals with depression .
Pharmacokinetics
This compound is well absorbed from the gastrointestinal tract but undergoes significant first-pass metabolism to desmethylclomipramine, which is pharmacologically active . The apparent volume of distribution is very large, and protein binding is high . The elimination half-life of this compound is about 24 hours, and that of desmethylclomipramine is 96 hours . These properties impact the bioavailability of the compound, with the deuterated forms showing improved pharmacokinetic parameters .
Result of Action
The molecular and cellular effects of this compound’s action primarily involve an increase in mood in depressed individuals . This is achieved through the enhanced neurotransmission of serotonin and norepinephrine . Additionally, this compound may cause sedation in non-depressed individuals .
Action Environment
Various environmental factors can influence the action, efficacy, and stability of this compound. For instance, smoking induces demethylation, whereas long-term alcohol intake appears to reduce this metabolic pathway . Age usually diminishes both demethylation and hydroxylation, leading to a lower daily dose of this compound in most elderly patients . Furthermore, patients genetically deficient in hydroxylation accumulate desmethylclomipramine at high concentrations that can produce serious side effects and/or nonresponse .
Analyse Biochimique
Biochemical Properties
Clomipramine-d6 Hydrochloride acts as a strong, but not completely selective serotonin reuptake inhibitor (SRI). Its active main metabolite, desmethylclomipramine, acts preferably as an inhibitor of noradrenaline reuptake . It also has α1-receptor blockage and β-down-regulation properties, which likely play a role in its short-term effects .
Cellular Effects
This compound exerts a positive effect on mood in depressed individuals . It is a potent inhibitor of serotonin and norepinephrine reuptake, influencing cell function by increasing serotonergic neurotransmission . It also blocks histamine-H1 receptors, α1-adrenergic receptors, and muscarinic receptors, which accounts for its sedative, hypotensive, and anticholinergic effects .
Molecular Mechanism
The molecular mechanism of this compound involves the inhibition of serotonin and norepinephrine reuptake . This inhibition is more potent in tertiary amine TCAs like this compound than in secondary amine TCAs . With chronic use, it also down-regulates cerebral cortical β-adrenergic receptors and sensitizes post-synaptic serotonergic receptors .
Temporal Effects in Laboratory Settings
Studies have shown that deuterated forms of TCAs, including Clomipramine-d6, show improved efficacy in behavior paradigms, indicating improved pharmacological activity .
Dosage Effects in Animal Models
In animal models, single-dose administration of Clomipramine-d6 improved immobility time in the Tail Suspension Test (TST), indicating potential antidepressant properties
Metabolic Pathways
This compound is rapidly absorbed from the gastrointestinal tract and demethylated in the liver to its primary active metabolite, desmethylclomipramine . The metabolites formed by N-dealkylation of these tricyclic antidepressants contribute to overall poor pharmacokinetics and efficacy .
Transport and Distribution
This compound is capable of distributing into the cerebrospinal fluid, the brain, and into breast milk . It is approximately 97-98% bound to plasma proteins, principally to albumin and possibly to α1-acid glycoprotein .
Subcellular Localization
Given its ability to distribute into the cerebrospinal fluid and the brain, it is likely that it can cross the blood-brain barrier and localize within neuronal cells
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Clomipramine-d6 Hydrochloride involves the deuteration of Clomipramine Hydrochloride. This process typically includes the replacement of hydrogen atoms with deuterium atoms at specific positions in the molecule. The reaction conditions often involve the use of deuterated reagents and solvents under controlled temperature and pressure conditions .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity deuterated reagents and advanced purification techniques to ensure the final product meets the required specifications .
Analyse Des Réactions Chimiques
Types of Reactions: Clomipramine-d6 Hydrochloride undergoes various chemical reactions, including:
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, under acidic or basic conditions.
Reduction: Lithium aluminum hydride, under anhydrous conditions.
Substitution: Halogens (e.g., chlorine, bromine) or alkylating agents (e.g., methyl iodide), under controlled temperature and pressure.
Major Products Formed: The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deuterated amines .
Applications De Recherche Scientifique
Pharmacokinetics and Metabolism Studies
Clomipramine-d6 Hydrochloride serves as a valuable tool in pharmacokinetic studies due to its isotopic labeling. The deuterium substitution allows for precise tracking of the drug's metabolic pathways without interference from endogenous compounds.
Key Findings:
- Absorption and Distribution : Clomipramine is rapidly absorbed from the gastrointestinal tract, achieving peak plasma concentrations within 2 to 6 hours post-administration. The volume of distribution is approximately 12 L/kg, with about 97% protein binding primarily to albumin .
- Metabolism : Clomipramine undergoes extensive hepatic metabolism via cytochrome P450 enzymes, primarily CYP2D6 and CYP1A2, leading to the formation of its active metabolite, desmethylclomipramine . The half-life of clomipramine ranges from 19 to 37 hours, while desmethylclomipramine has a longer half-life of 54 to 77 hours .
Parameter | This compound | Clomipramine |
---|---|---|
Peak Plasma Concentration | 2-6 hours | 2-6 hours |
Volume of Distribution | 12 L/kg | 12 L/kg |
Protein Binding | ~97% | ~97% |
Metabolic Pathways | CYP2D6, CYP1A2 | CYP2D6, CYP1A2 |
Half-Life (Clomipramine) | Not applicable | 19-37 hours |
Half-Life (Desmethylclomipramine) | Not applicable | 54-77 hours |
Clinical Applications
This compound is utilized in clinical research to evaluate the efficacy and safety of clomipramine in various psychiatric disorders beyond OCD.
Approved Indications:
- Obsessive-Compulsive Disorder (OCD) : Clomipramine was the first medication approved for OCD treatment by the FDA in 1989. A meta-analysis indicated that clomipramine significantly improved symptoms compared to SSRIs .
- Depression : It is also indicated for treating major depressive disorder, particularly when accompanied by anxiety symptoms .
Off-Label Uses:
Clomipramine has been studied for several off-label applications including:
- Chronic pain syndromes
- Cataplexy associated with narcolepsy
- Premature ejaculation
- Trichotillomania (hair-pulling disorder)
- Body dysmorphic disorder
Case Study 1: Efficacy in Pediatric OCD
A multicenter study involving children aged 10 to 17 demonstrated a mean reduction of approximately 10 points on the Yale-Brown Obsessive Compulsive Scale (YBOCS) after treatment with clomipramine for ten weeks. This represented an average improvement of about 37% among participants .
Case Study 2: Long-Term Use in Adults
In adults with treatment-resistant OCD, clomipramine was administered over an extended period (up to two years). Patients showed sustained improvement in YBOCS scores, indicating long-term efficacy. However, periodic reevaluation was necessary to assess ongoing benefits versus potential side effects .
Comparaison Avec Des Composés Similaires
Clomipramine Hydrochloride: The non-deuterated form of Clomipramine-d6 Hydrochloride, used for similar therapeutic purposes.
Doxepin-d6 Hydrochloride: Another deuterated tricyclic antidepressant with similar pharmacokinetic improvements.
Dosulepin-d6 Hydrochloride: A deuterated tricyclic antidepressant with enhanced pharmacokinetic and pharmacodynamic profiles
Uniqueness: this compound is unique due to its deuteration, which improves its pharmacokinetic properties, such as increased plasma concentration, longer elimination half-life, and better bioavailability compared to its non-deuterated counterpart .
Activité Biologique
Clomipramine-d6 hydrochloride is a deuterated form of clomipramine, a tricyclic antidepressant (TCA) primarily used for treating obsessive-compulsive disorder (OCD) and depression. This compound exhibits significant biological activity through its mechanism of action, pharmacokinetics, and therapeutic effects, which are crucial for understanding its clinical applications.
Clomipramine functions as a potent inhibitor of the serotonin transporter (SERT), leading to increased levels of serotonin in the synaptic cleft. This action is primarily responsible for its antidepressant and anxiolytic effects. Clomipramine also inhibits norepinephrine reuptake, contributing to its therapeutic efficacy in mood disorders .
Key Mechanisms:
- Serotonin Reuptake Inhibition: Strong affinity for SERT.
- Norepinephrine Reuptake Inhibition: Enhances noradrenergic neurotransmission.
- Metabolite Activity: The active metabolite, desmethylclomipramine, has significant noradrenergic activity, which may influence treatment outcomes .
Pharmacokinetics
The pharmacokinetic profile of this compound is similar to that of its parent compound, clomipramine. Key pharmacokinetic parameters include:
Parameter | Value |
---|---|
Absorption | Peak plasma concentration at 2-6 hours post-dose |
Half-life | 17-28 hours |
Distribution | High protein binding (~97%) |
Metabolism | Primarily hepatic via CYP450 enzymes |
Elimination | Urinary (51-60%) and fecal (24-32%) |
Clomipramine undergoes extensive metabolism in the liver, with several active metabolites contributing to its overall pharmacological effects. Notably, genetic polymorphisms in cytochrome P450 enzymes can significantly affect drug metabolism and patient response .
Efficacy in Clinical Studies
Numerous studies have demonstrated the efficacy of clomipramine in treating OCD and depression. A notable double-blind study involving 520 patients showed that clomipramine significantly reduced symptoms compared to placebo:
Study Parameter | Clomipramine Group (n=520) | Placebo Group (n=520) |
---|---|---|
Mean Reduction in Yale-Brown Scale | 38% (Study 1) / 44% (Study 2) | 3% / 5% |
Adverse Effects | Commonly associated with TCAs | Minimal |
The studies indicated that clomipramine was well tolerated, although side effects such as seizures and elevated liver enzymes were observed in rare cases .
Case Studies
- Intravenous Clomipramine for Drug-Resistant OCD:
- Long-term Efficacy:
Propriétés
IUPAC Name |
3-(2-chloro-5,6-dihydrobenzo[b][1]benzazepin-11-yl)-N,N-bis(trideuteriomethyl)propan-1-amine;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23ClN2.ClH/c1-21(2)12-5-13-22-18-7-4-3-6-15(18)8-9-16-10-11-17(20)14-19(16)22;/h3-4,6-7,10-11,14H,5,8-9,12-13H2,1-2H3;1H/i1D3,2D3; | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WIMWMKZEIBHDTH-TXHXQZCNSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCCN1C2=CC=CC=C2CCC3=C1C=C(C=C3)Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])N(CCCN1C2=CC=CC=C2CCC3=C1C=C(C=C3)Cl)C([2H])([2H])[2H].Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24Cl2N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.